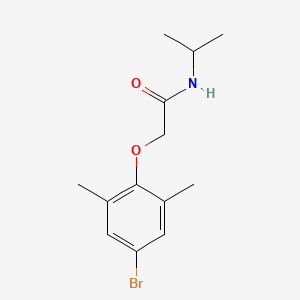
2-(4-bromo-2,6-dimethylphenoxy)-N-isopropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
"2-(4-bromo-2,6-dimethylphenoxy)-N-isopropylacetamide" is a chemical compound of interest in various scientific fields due to its structural and functional properties. It belongs to a broader class of compounds known for their diverse applications in materials science, pharmacology, and organic chemistry.
Synthesis Analysis
The synthesis of related compounds often involves multiple steps, including the use of ethyl 2-(2-isopropylphenoxy) acetic acid and 2-diaminobenzene in dry conditions, followed by recrystallization to achieve the desired purity and structural configuration (Sharma et al., 2018). This methodological approach underscores the complexity and precision required in chemical synthesis processes.
Molecular Structure Analysis
The determination of molecular structures typically involves sophisticated techniques like X-ray crystallography, which provides insights into the compound's crystalline structure and intermolecular interactions. For instance, certain compounds crystallize in the orthorhombic system, revealing specific unit cell parameters and the presence of intermolecular hydrogen bonds (Sharma et al., 2018).
Chemical Reactions and Properties
Chemical reactivity and properties can be influenced by the presence of specific functional groups or substituents on the compound. For example, the electrophilic substitution reactions with bromine demonstrate how substituents affect the compound's reactivity and the products formed (Brittain et al., 1982).
Physical Properties Analysis
Physical properties such as solubility, melting point, and boiling point are critical for understanding how a compound behaves under different conditions. These properties are determined through empirical studies and are essential for the compound's applications in various domains.
Chemical Properties Analysis
Chemical properties, including acidity/basicity, reactivity with other chemical agents, and stability, provide essential information for the compound's potential uses and handling requirements. For example, the use of dimethylformamide as a catalyst in bromolactonisation processes illustrates how solvent and catalyst choices can influence chemical reactions (Ahmad et al., 2007).
Safety and Hazards
The safety information for “2-(4-Bromo-2,6-dimethylphenoxy)acetic acid” includes hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing skin thoroughly after handling .
properties
IUPAC Name |
2-(4-bromo-2,6-dimethylphenoxy)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-8(2)15-12(16)7-17-13-9(3)5-11(14)6-10(13)4/h5-6,8H,7H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPONJATVCUBRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)NC(C)C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5585925.png)
![5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5585941.png)
![4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5585949.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[4-(methylthio)benzylidene]acetohydrazide](/img/structure/B5585965.png)
![4-(1-benzyl-1H-imidazol-2-yl)-1-[(5-methyl-2-thienyl)carbonyl]piperidine](/img/structure/B5585966.png)
![5-methoxy-1,3-dimethyl-6-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B5585972.png)


![2-methyl-4-[3-(4-thiomorpholinylcarbonyl)phenyl]-2-butanol](/img/structure/B5585988.png)
![2-[(2-methoxyphenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5585990.png)
![1,3,4,6,8-pentamethyl-5-phenylhexahydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B5586003.png)
![[(3R*,4R*)-1-[4-(hydroxymethyl)benzoyl]-4-(4-morpholinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5586021.png)
![3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde oxime](/img/structure/B5586023.png)